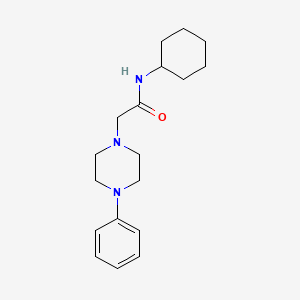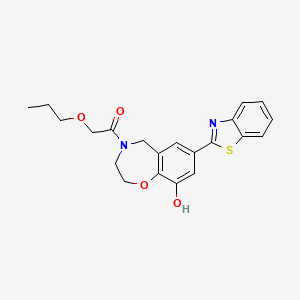![molecular formula C20H20N2O7S B5341461 N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5341461.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine, also known as BDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDA is a derivative of methionine, an essential amino acid that is involved in many biological processes. BDA has been found to have various biochemical and physiological effects, making it a promising tool for researchers in different fields.
Mécanisme D'action
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine is a reactive compound that can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine. The formation of these bonds can alter the structure and function of proteins, leading to various biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes, such as proteases and kinases, by modifying their active sites. This compound can also induce protein aggregation and promote protein degradation, leading to the clearance of misfolded or damaged proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential anti-cancer agent. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine has several advantages for lab experiments, such as its high reactivity and specificity for certain amino acid residues in proteins. This compound can be easily synthesized in large quantities with high purity, making it readily available for research purposes. However, this compound also has limitations, such as its potential toxicity and non-specific reactivity with other biomolecules. Researchers need to carefully optimize the concentration and reaction conditions of this compound to minimize its toxic effects and maximize its specificity for the target proteins.
Orientations Futures
There are several future directions for the use of N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another direction is the use of this compound for the study of protein-protein interactions and signaling pathways in cells and tissues. This compound can also be used for the development of biosensors and diagnostic tools for the detection of specific proteins in biological samples. Further research is needed to fully understand the potential applications and limitations of this compound in different fields of science.
Méthodes De Synthèse
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine can be synthesized by reacting methionine with 1,3-benzodioxole-5-carbaldehyde and 2-furoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it readily available for research purposes.
Applications De Recherche Scientifique
N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine has been used in various scientific research applications, including drug discovery, protein labeling, and bioconjugation. This compound can be used to modify proteins by attaching it to specific amino acid residues, allowing researchers to study the structure and function of proteins. This compound can also be used to label proteins for imaging studies, enabling researchers to track the movement and localization of proteins in cells and tissues.
Propriétés
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-30-8-6-13(20(25)26)21-18(23)14(22-19(24)16-3-2-7-27-16)9-12-4-5-15-17(10-12)29-11-28-15/h2-5,7,9-10,13H,6,8,11H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASAJVBNAROAHJ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341384.png)
![N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5341394.png)
![1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B5341404.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341423.png)
![ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5341424.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
![4-[(benzylsulfonyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5341445.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![N-(tert-butyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5341452.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341457.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)
